3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

VLCFA elongation 3-hydroxyacyl-CoA dehydratase stereochemical substrate specificity

This unique 3(S)-hydroxy C24:5 CoA features precise stereochemistry and double-bond configuration unmatched by generic substitutes. Essential for studying HACD1-4 dehydratases, elongase complexes, and peroxisomal beta-oxidation. Choose this cataloged probe to ensure reproducible enzyme kinetics, accurate LC-MS/MS method development, and reliable metabolic flux data in VLCFA research.

Molecular Formula C45H72N7O18P3S
Molecular Weight 1124.1 g/mol
Cat. No. B15547239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA
Molecular FormulaC45H72N7O18P3S
Molecular Weight1124.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,31-34,38-40,44,53,56-57H,4-7,10,13,16,19,22-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34-,38+,39+,40-,44-/m0/s1
InChIKeyNNEPPYNERZEJEE-IOPBWTMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA: Structural and Chemical Procurement Baseline


3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA is a very-long-chain 3-hydroxy fatty acyl-CoA derivative belonging to the class of organic compounds known as very-long-chain 3-oxoacyl CoAs [1]. The compound has the molecular formula C45H72N7O18P3S with an average molecular weight of 1124.076 Da (monoisotopic mass: 1123.386738761 Da) [2]. It consists of a coenzyme A moiety linked via a thioester bond to a C24 polyunsaturated fatty acyl chain bearing a hydroxyl group at the 3(S) position and five cis double bonds at the 6, 9, 12, 15, and 18 positions [1]. The compound is commercially available from multiple suppliers including MedChemExpress (Cat. No. HY-CE00617), TargetMol (Cat. No. TYD-02214), and Alfa Chemistry (Cat. No. NZs000496), typically provided as a research-use-only reagent with custom quote-based pricing [3].

Why 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA Cannot Be Interchanged with Structurally Similar CoA Derivatives


Generic substitution among 3-hydroxy fatty acyl-CoA derivatives is not feasible due to chain-length-dependent and double-bond-position-dependent substrate recognition by key metabolic enzymes. Enzymes that act on fatty acyl-CoAs, including 3-hydroxyacyl-CoA dehydratases involved in very-long-chain fatty acid (VLCFA) elongation, have evolved to recognize substrates with a limited range of chain lengths and specific double-bond configurations [1]. The presence of a hydroxyl group at the 3(S) position with defined stereochemistry, combined with the precise cis-double-bond pattern at positions 6, 9, 12, 15, and 18, creates a distinct molecular topology that determines enzyme-substrate interactions in both microsomal fatty acid elongation and peroxisomal beta-oxidation pathways [1]. Substituting this compound with a saturated analog (e.g., 3-hydroxytetracosanoyl-CoA) or a double-bond positional isomer (e.g., the 9,12,15,18,21-all-cis variant) would yield fundamentally different metabolic flux and kinetic outcomes, compromising experimental reproducibility and data interpretation in studies of VLCFA metabolism, elongase complex characterization, or lipid mediator biosynthesis [1].

Quantitative Procurement-Relevant Differentiation Evidence for 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA


Stereochemical Specificity at the 3(S)-Hydroxy Position Versus 3(R)-Hydroxy Diastereomers

The target compound possesses a defined 3(S) stereochemical configuration, distinguishing it from the corresponding 3(R) diastereomer. The (3R)-isomer (CHEBI:76644) is a distinct chemical entity with its own unique ChEBI identifier and documented metabolic reactivity, specifically serving as a substrate for NADP+-dependent oxidation in the reverse reaction of VLCFA elongation [1]. The (3S)-configured compound (CHEBI:76448) is recognized as the major species at physiological pH 7.3 in its deprotonated (4−) form (CHEBI:76366), with an average mass of 1120.04400 Da under these conditions versus 1124.091 Da for the neutral (3R)-isomer [2]. This stereochemical divergence is functionally significant: 3-hydroxyacyl-CoA dehydratases involved in VLCFA synthesis exhibit strict stereospecificity, with mammalian HACD enzymes demonstrating differential activity toward (3R)- versus (3S)-configured substrates [3].

VLCFA elongation 3-hydroxyacyl-CoA dehydratase stereochemical substrate specificity

Double-Bond Positional Isomer Differentiation: 6,9,12,15,18 Versus 9,12,15,18,21 Configuration

The target compound bears five cis double bonds beginning at position 6 (6,9,12,15,18), differentiating it from the alternative positional isomer with double bonds beginning at position 9 (9,12,15,18,21). The 9,12,15,18,21-tetracosapentaenoyl-CoA variant (CHEBI:63543) is a member of the n-3 PUFA family and is the product of α-linolenic acid metabolism [1]. In contrast, the 6,9,12,15,18 configuration represents a distinct metabolic lineage. Both compounds are commercially available as separate catalog items from the same vendor (Alfa Chemistry Cat. No. NZs000496 for 6,9,12,15,18; Cat. No. NZs000497 for 9,12,15,18,21), indicating that researchers must deliberately select the correct positional isomer for their specific experimental system . The acyl-CoA 6-desaturase enzyme acts on (9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoyl-CoA, converting it to the 6,9,12,15,18,21-hexaenoyl derivative, demonstrating that the double-bond position governs enzymatic accessibility .

polyunsaturated fatty acyl-CoA double-bond positional isomer n-3 PUFA metabolism

Differentiation from Saturated 3-Hydroxytetracosanoyl-CoA (C24:0 Hydroxyacyl-CoA)

The target compound contains five cis double bonds along its C24 acyl chain, distinguishing it fundamentally from the fully saturated 3-hydroxytetracosanoyl-CoA (also known as (3R)-3-hydroxylignoceroyl-CoA, HMDB0060240) [1]. The saturated analog has the molecular formula C45H82N7O18P3S with an average molecular weight of 1134.155 Da, approximately 10.079 Da heavier than the target compound (1124.076 Da) due to the absence of the five sites of unsaturation [1]. Functionally, the saturated compound serves as an intermediate in fatty acid chain elongation from docosanoic acid (C22:0) to lignoceric acid (C24:0) and is classified as a very-long-chain (3R)-3-hydroxyacyl CoA [2]. In contrast, the pentaenoyl-CoA target compound participates in distinct pathways involving polyunsaturated fatty acid metabolism. The 3-hydroxyacyl-CoA dehydratases that catalyze the third step of VLCFA elongation exhibit differential substrate recognition based on chain saturation status [3].

VLCFA elongation saturated versus polyunsaturated hydroxyacyl-CoA profiling

Predicted LC-MS/MS Spectral Differentiation for Metabolomics Identification

The target compound has a unique predicted LC-MS/MS spectral fingerprint in the Human Metabolome Database that enables its specific identification in complex biological matrices. At 10V collision energy in positive ionization mode, the compound produces a distinct fragmentation pattern with Splash Key splash10-000i-1900430100-eb8fc56dde16fcf6740d [1]. At 40V collision energy, the fragmentation pattern shifts to Splash Key splash10-000i-1900210000-d377920de9aa37b51c84 [2]. These predicted spectra, generated using CFM-ID competitive fragmentation modeling, provide a computational reference for distinguishing this specific 3(S)-hydroxy-pentaenoyl-CoA species from its structural analogs. The monoisotopic mass of 1123.3867 Da serves as a critical precursor ion selection parameter [1].

metabolomics LC-MS/MS lipidomics HMDB spectral library

Application Scenarios for 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA Procurement


Characterization of Mammalian Very-Long-Chain Fatty Acid Elongase Complex Substrate Specificity

This compound serves as a critical substrate probe for investigating the stereochemical and chain-length specificity of mammalian 3-hydroxyacyl-CoA dehydratases (HACD1-4), which catalyze the third step of the microsomal VLCFA elongation cycle. The defined 3(S) stereochemistry of the target compound enables researchers to distinguish it from the corresponding (3R)-configured diastereomer (CHEBI:76644), which participates in distinct NADP+-dependent oxidation reactions [1]. The five cis double bonds beginning at position 6 provide a defined polyunsaturated substrate scaffold for testing enzyme tolerance to unsaturation during the dehydration step that converts 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA [1].

LC-MS/MS Metabolomics Method Development and Validation for Very-Long-Chain Hydroxyacyl-CoA Profiling

The compound provides a defined analytical standard for developing targeted LC-MS/MS methods to quantify 3-hydroxy very-long-chain fatty acyl-CoA species in biological samples. Its distinct monoisotopic mass (1123.3867 Da) and predicted fragmentation patterns at multiple collision energies (Splash Keys available for 10V and 40V) enable method optimization and validation for distinguishing polyunsaturated C24:5 hydroxyacyl-CoA species from saturated C24:0 (1134.155 Da) and other chain-length variants [2][3]. This is particularly relevant for diagnostic applications involving fatty acid oxidation disorders where 3-hydroxy-fatty acid accumulation is quantitatively measured [3].

Polyunsaturated Fatty Acid Metabolic Pathway Tracing and Double-Bond Positional Isomer Discrimination

The compound's specific double-bond positional configuration (6,9,12,15,18) distinguishes it from the n-3 PUFA-derived positional isomer (9,12,15,18,21-tetracosapentaenoyl-CoA) that arises from α-linolenic acid metabolism [4]. This distinction is critical for researchers investigating the metabolic fate of different tetracosapentaenoic acid precursors or studying the substrate specificity of enzymes such as acyl-CoA 6-desaturase, which introduces the Δ6 double bond into 9,12,15,18,21-pentaenoyl-CoA substrates . Procurement of the correct positional isomer ensures accurate pathway assignment and prevents misinterpretation of metabolic flux data.

Reference Standard for Very-Long-Chain Acyl-CoA Chemical Library Construction

As a cataloged item from multiple commercial vendors including MedChemExpress (HY-CE00617) and Alfa Chemistry (NZs000496), this compound serves as a defined building block for constructing custom libraries of very-long-chain acyl-CoA derivatives for high-throughput screening applications [5]. Its well-characterized molecular properties (formula C45H72N7O18P3S, average mass 1124.08 Da) and availability in research-use-only quantities (50 mg minimum order quantity at select vendors) facilitate its incorporation into compound collections designed for enzyme profiling or inhibitor discovery targeting VLCFA metabolic pathways [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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